molecular formula C13H25BrMg B12521090 magnesium;tridec-4-ene;bromide CAS No. 656242-16-9

magnesium;tridec-4-ene;bromide

Cat. No.: B12521090
CAS No.: 656242-16-9
M. Wt: 285.55 g/mol
InChI Key: KNDRELXRWOAAFH-UHFFFAOYSA-M
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Description

Magnesium;tridec-4-ene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically represented as RMgX, where R is an organic group (in this case, tridec-4-ene) and X is a halogen (bromide).

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;tridec-4-ene;bromide involves the reaction of tridec-4-ene bromide with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the reaction of magnesium with moisture or oxygen. The general reaction can be represented as:

Tridec-4-ene bromide+MgThis compound\text{Tridec-4-ene bromide} + \text{Mg} \rightarrow \text{this compound} Tridec-4-ene bromide+Mg→this compound

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, often involves the use of activated magnesium to enhance the reaction rate. Methods such as sonication or the addition of small amounts of iodine can be used to activate the magnesium metal .

Chemical Reactions Analysis

Types of Reactions

Magnesium;tridec-4-ene;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution: Can participate in substitution reactions with halides.

    Reduction: Acts as a reducing agent in certain reactions.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous ether solvents under inert conditions to prevent hydrolysis .

Major Products Formed

Scientific Research Applications

Magnesium;tridec-4-ene;bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of magnesium;tridec-4-ene;bromide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic centers, such as carbonyl groups. This reaction proceeds through the formation of a tetrahedral intermediate, which upon hydrolysis, yields the final product (e.g., alcohol). The compound can also act as a base, deprotonating acidic hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;ethyl;bromide
  • Magnesium;phenyl;bromide
  • Magnesium;methyl;bromide

Uniqueness

Magnesium;tridec-4-ene;bromide is unique due to its specific organic group (tridec-4-ene), which imparts distinct reactivity and selectivity in organic synthesis. Compared to other Grignard reagents, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

CAS No.

656242-16-9

Molecular Formula

C13H25BrMg

Molecular Weight

285.55 g/mol

IUPAC Name

magnesium;tridec-4-ene;bromide

InChI

InChI=1S/C13H25.BrH.Mg/c1-3-5-7-9-11-13-12-10-8-6-4-2;;/h7,9H,1,3-6,8,10-13H2,2H3;1H;/q-1;;+2/p-1

InChI Key

KNDRELXRWOAAFH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC=CCC[CH2-].[Mg+2].[Br-]

Origin of Product

United States

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